
(3-Chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol and 6-bromomethyl-2-oxochromene-3-carboxylic acid.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, along with catalysts such as palladium on carbon or copper iodide.
Reaction Steps: The key steps in the synthesis involve esterification, bromination, and cyclization reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered for more efficient production.
化学反応の分析
Types of Reactions
(3-chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as substituted chromenes and carboxylates.
科学的研究の応用
(3-chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its inhibitory effects on kallikrein proteins, which play a role in various physiological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions involving kallikrein-related pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which (3-chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate exerts its effects involves the irreversible inhibition of kallikrein proteins. This inhibition occurs through the formation of a covalent bond between the compound and the active site of the protein, thereby blocking its enzymatic activity. The molecular targets include specific amino acid residues within the kallikrein protein, and the pathways involved are related to proteolytic processes.
類似化合物との比較
Similar Compounds
(2-bromophenyl)methyl-6-methoxy-3,4-dihydro-2H-naphthalen-1-one: Another synthetic organic compound with inhibitory effects on enzymes.
(3-chlorophenyl)methyl-6-bromo-2-oxo-2H-chromene-3-carboxylate: A structurally similar compound with potential pharmacological applications.
Uniqueness
(3-chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate is unique due to its specific inhibitory action on kallikrein proteins, which distinguishes it from other similar compounds. Its irreversible binding mechanism and the presence of both bromomethyl and chlorophenyl groups contribute to its distinct chemical and biological properties.
特性
分子式 |
C17H10BrClO4 |
|---|---|
分子量 |
393.6 g/mol |
IUPAC名 |
(3-chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C17H10BrClO4/c18-9-10-4-5-15-11(6-10)7-14(17(21)23-15)16(20)22-13-3-1-2-12(19)8-13/h1-8H,9H2 |
InChIキー |
RNWNTBMGGUARMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)OC(=O)C2=CC3=C(C=CC(=C3)CBr)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]acetamide](/img/structure/B10772722.png)
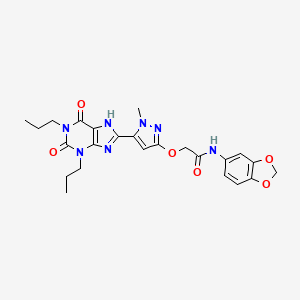

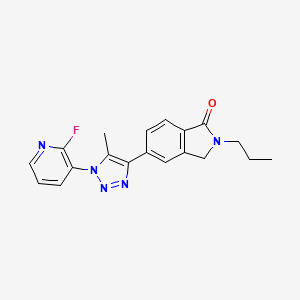
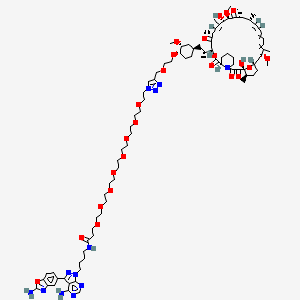
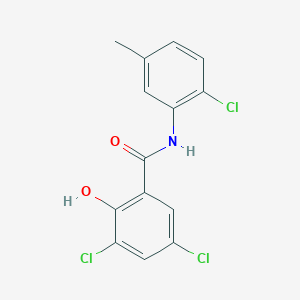
![3-[[2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carbonyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B10772755.png)
![4-[({2-[(2S)-2-methyl-4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperazin-1-yl]pyrimidin-5-yl}oxy)methyl]pyridine-3-carbonitrile](/img/structure/B10772764.png)
![[(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate](/img/structure/B10772770.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,19R,21R,23S,24Z,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772778.png)
![N-[(2S)-1-[[(2S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10772786.png)
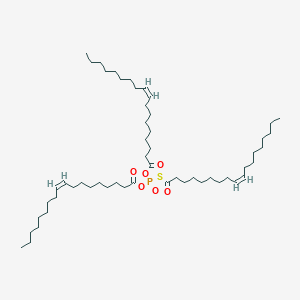
![[1-bromo-(3S)-hydrox-4-(palmitoyloxy)butyl]phosphate](/img/structure/B10772797.png)
![(4-chlorophenyl) N-[2-[4-(4-hydroxypiperidine-1-carbonyl)cyclohexyl]ethyl]-N-methylcarbamate](/img/structure/B10772798.png)